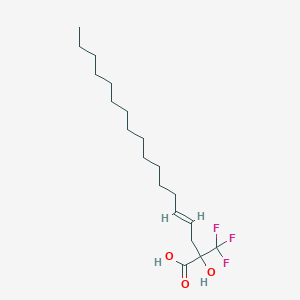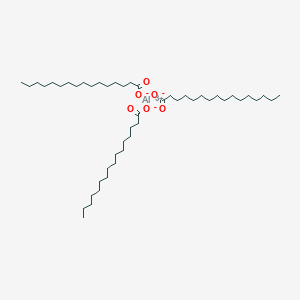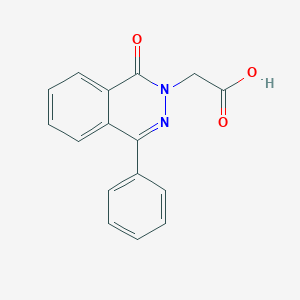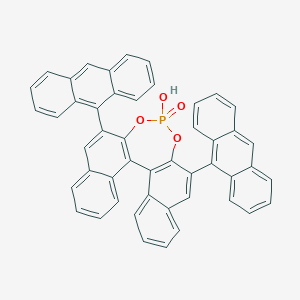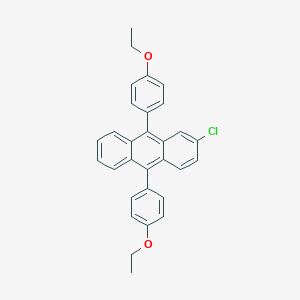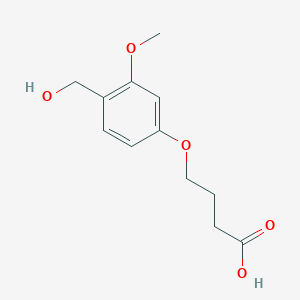
4-(4-羟甲基-3-甲氧基苯氧基)-丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid”, also known as HMPB, is a white to pale white powder . It has a molecular weight of 240.25 and its IUPAC name is [4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid . It is used as an acid labile resin linkage agent for use in Solid Phase Peptide Synthesis (SPPS) and is suitable for the preparation of peptide fragments having tBu-based side chain protective groups .
Synthesis Analysis
HMPB is used as a linker for the preparation of protected peptides by the Fmoc strategy . This linker gives purer peptides compared to Sheppard’s original 4-hydroxymethyl-3-methoxyphenoxyacetic acid due to its increased acid sensitivity .Molecular Structure Analysis
The molecular formula of HMPB is C12H16O5 . The SMILES string representation is COc1cc(OCCCC(O)=O)ccc1CO .Chemical Reactions Analysis
HMPB is a highly acid-labile linker used for solid-phase peptide synthesis with FMOC protection . It is used in the preparation of protected peptides by the Fmoc strategy .Physical And Chemical Properties Analysis
HMPB is a white to off-white powder . It has a melting point of 80-90 °C . The storage temperature is recommended to be between 0-8 °C .科学研究应用
光响应药物载体
4-(4-羟甲基-3-甲氧基苯氧基)-丁酸已被用于开发光响应透明质酸纳米凝胶。这些纳米凝胶在包埋抗肿瘤药物的囚禁和光解囚禁方面显示出潜力。在光激活后,它们可以加速抗肿瘤药物的释放,增强肿瘤细胞杀伤的效果(Park et al., 2013)。
固相合成应用
该化合物还用作固相肽合成中的试剂。它与Fmoc/tBu固相肽合成兼容,并可用作高酸敏感连接剂。它以不同形式可用,包括预功能化树脂,有助于高效合成肽和蛋白质(Bradley & Mittoo, 2002)。
抗氧化剂生产
该化合物已在丁基羟基苯酚合成中进行研究,这是食品保鲜中使用的重要抗氧化剂。在固体酸催化剂在4-甲氧基苯酚与MTBE的烷基化研究中,导致了这些有价值的抗氧化剂的生产(Yadav & Rahuman, 2003)。
肽合成
另一个应用是在环肽的合成中。氨基酸序列在衍生化了4-(4-羟甲基-3-甲氧基苯氧基)-丁酸的聚苯乙烯树脂上组装,从固体支撑上剥离保护的肽后形成环肽(McMurray & Lewis, 1993)。
聚酯和聚氨酯的化学
该化合物还在使用生物基化学品设计和制备聚酯和聚氨酯中发挥作用。它已从香草醛合成,并用于芳香族脂肪族聚酯和聚氨酯的制备,标志着其在可持续聚合物化学中的重要性(Zhao et al., 2020)。
作用机制
Target of Action
It is known to be a metal chelate , suggesting that it may interact with metal ions in biological systems.
Mode of Action
The compound is known to react with halides to form trihalide salts . This suggests that it may interact with its targets through the formation of coordinate covalent bonds, a common mechanism of action for metal chelates.
属性
IUPAC Name |
4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOYWJCDYVODON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405331 |
Source


|
| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136849-75-7 |
Source


|
| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary application of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid in organic synthesis?
A1: 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) is primarily utilized as a hyperacid-sensitive linker in solid-phase peptide synthesis []. This means it is cleaved under highly acidic conditions, allowing for the gentle release of synthesized peptides from the solid support without damaging sensitive functional groups.
Q2: What are the advantages of using HMPB compared to other linkers in Fmoc/tBu solid-phase peptide synthesis?
A2: HMPB offers distinct advantages in Fmoc/tBu solid-phase peptide synthesis due to its hyperacid sensitivity []. This allows for the use of milder cleavage cocktails compared to other linkers, minimizing side reactions and racemization, which are critical considerations when synthesizing complex or sensitive peptides.
Q3: Is 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid commercially available, and in what forms can it be obtained?
A3: Yes, 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is commercially available []. Researchers can obtain it in its free acid form or as pre-functionalized resins. Common pre-functionalized resins include 4-[4-(hydroxymethyl)-3-methoxyphenoxy] butanoic acid benzhydrylamine resin (HMPB-BHA) and 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid 4-methyl benzhydrylamine resin (HMPB-MBHA), which are ready to be used directly in peptide synthesis [].
Q4: Are there any published research articles describing the synthesis of cyclic peptides using 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid as a linker?
A4: Yes, research exists on using 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid for cyclic peptide synthesis. One such example is the paper titled "The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid" []. Although the abstract isn't available in the provided context, the title clearly indicates its use in cyclic peptide synthesis using Fmoc solid-phase chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

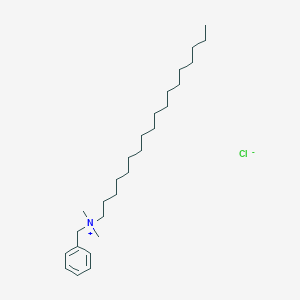

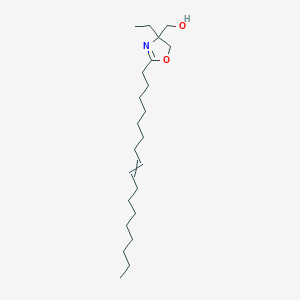

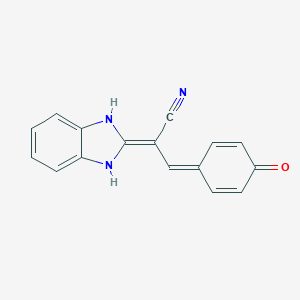
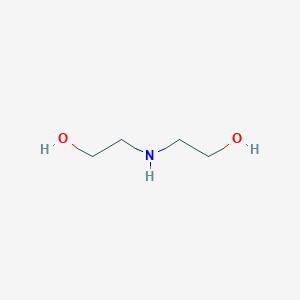
![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)
